molecular formula C7H6F3NO3 B1524237 Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate CAS No. 1060815-99-7

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No. B1524237
CAS RN: 1060815-99-7
M. Wt: 209.12 g/mol
InChI Key: WLTXOCFHAKNLBB-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate” likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom, and an ethyl ester group (-COOC2H5), which is derived from carboxylic acids and alcohols .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethanesulfonic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could result in a polar molecule. The presence of the oxazole ring could also contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions . The oxazole ring is also a site of reactivity due to the presence of heteroatoms (nitrogen and oxygen).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they often interact with biological targets in specific ways .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in fields like pharmaceuticals and agrochemicals where trifluoromethyl-containing compounds are commonly used .

properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTXOCFHAKNLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate

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